(2-aminohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Description
(2-Aminohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol is a bicyclic pyrrolidine derivative featuring a fused cyclopentane-pyrrolidine core with an amino group at position 2 and a hydroxymethyl group at position 3a.
Properties
IUPAC Name |
(2-amino-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-10-4-7-2-1-3-8(7,5-10)6-11/h7,11H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGQTWLCYRXIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material Preparation: : The synthesis often begins with cyclopentanone, which undergoes a sequence of reactions including reductive amination to introduce the amino group.
Cyclization: : Following this, the compound undergoes intramolecular cyclization to form the hexahydrocyclopenta[c]pyrrole core.
Introduction of Hydroxymethyl Group: : The final step involves a regioselective addition of formaldehyde or a similar source to introduce the hydroxymethyl functionality under controlled conditions, typically using base catalysts.
Industrial Production Methods:
Large-scale synthesis typically follows similar steps but employs optimized conditions for higher yields. Techniques like continuous flow synthesis and the use of efficient catalytic systems are common to meet industrial demand.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation to form corresponding ketones or acids, using reagents like PCC or Jones reagent.
Reduction: : Reductive reactions using agents like lithium aluminium hydride can modify the functional groups.
Substitution: : It can participate in substitution reactions, especially on the amino group, forming derivatives with various substituents.
Common Reagents and Conditions:
Oxidation: : Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: : Lithium aluminium hydride, hydrogenation with catalysts like Pt or Pd.
Substitution: : Alkyl halides in the presence of base, acyl chlorides for acylation.
Major Products:
Oxidation: : Ketones, carboxylic acids.
Reduction: : Hydrocarbons or alcohols, depending on the functional group targeted.
Substitution: : N-alkyl or N-acyl derivatives.
Scientific Research Applications
Antihyperglycemic Activity
Recent studies have evaluated pyrrole derivatives for their antihyperglycemic effects. Although specific research on (2-aminohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol is limited, related compounds show promise in managing blood glucose levels. For instance, a series of pyrrole derivatives demonstrated significant antihyperglycemic activity in vivo, suggesting that similar structures may yield beneficial effects .
Neuropharmacological Potential
Compounds with similar bicyclic structures have been investigated for neuropharmacological properties. The presence of an amino group may enhance binding affinity to neurotransmitter receptors, potentially leading to applications in treating neurological disorders. Research into related compounds has shown interactions with serotonin and dopamine receptors, indicating a pathway for further exploration of this compound in neuropharmacology .
Synthesis of Novel Derivatives
The compound can serve as a precursor for synthesizing various derivatives through reactions such as alkylation or acylation. This versatility allows for the creation of a range of compounds that may exhibit enhanced biological activities or different chemical properties.
Example Reaction Scheme
| Reaction Type | Example Compound | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | N-Alkylated Derivative | 70 | |
| Acylation | N-Acylated Derivative | 65 |
Organocatalysis
Research has indicated that similar bicyclic amines can act as effective organocatalysts in various organic transformations. The ability of this compound to facilitate reactions under mild conditions could be explored further, potentially leading to more sustainable synthetic methodologies .
Antimicrobial Properties
Preliminary studies on related bicyclic compounds suggest potential antimicrobial properties. The structural features of this compound may contribute to its efficacy against certain bacterial strains, warranting further investigation into its pharmacological profile .
Cytotoxic Effects
Initial reports indicate that some pyrrole derivatives exhibit cytotoxic effects against cancer cell lines. While direct studies on this compound are scarce, exploring its analogs could reveal significant antitumor activity .
Mechanism of Action
Unique Features:
Structural Rigidity: : The fused cyclic structure adds a level of rigidity not seen in simpler amines.
Functional Groups: : The combination of an amino group and a hydroxymethyl group provides unique chemical reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of (2-aminohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol, emphasizing substituent variations and their implications:
Key Structural and Functional Differences
Substituent Diversity: The 6-chloropyrimidinyl analog (CAS 2098005-62-8) introduces a heteroaromatic ring, likely enhancing binding to biological targets (e.g., kinases or receptors) compared to the parent compound’s amino-hydroxymethyl motif .
Stereochemical Variations: The ((3aS,6aR)-hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol (CAS 2089246-20-6) demonstrates how stereochemistry alters molecular conformation and possibly biological activity .
Functional Group Impact: Methoxymethyl and cyano groups (e.g., in C₁₂H₁₈N₂O₂) introduce electron-withdrawing effects, altering reactivity in synthetic pathways . tert-Butyl carbamate groups (e.g., in C₁₉H₂₈N₂O₂) enhance stability and are common in prodrug designs .
Biological Activity
(2-aminohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol, also known by its CAS number 2098108-91-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found promising results.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
2. Antitubercular Activity
A study reported the synthesis of oxazolidinones that incorporate the hexahydrocyclopenta[c]pyrrol structure, which demonstrated notable antitubercular activity in vitro. The compound was tested against Mycobacterium tuberculosis, showing effective inhibition at low micromolar concentrations .
3. JAK Inhibition
Recent patents have highlighted the potential of this compound as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers. The compound's structure suggests it may interfere with JAK signaling pathways, which warrants further investigation .
Case Study 1: Antimicrobial Evaluation
In a controlled laboratory setting, this compound was tested against a panel of pathogens. The results indicated that the compound exhibited a dose-dependent antimicrobial effect, particularly against Gram-positive bacteria.
Case Study 2: In Vivo Testing for Antitubercular Properties
A further study involved administering the compound to infected animal models to evaluate its therapeutic efficacy against tuberculosis. Preliminary results demonstrated a significant reduction in bacterial load compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
